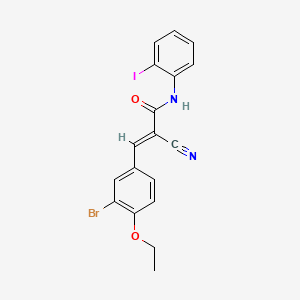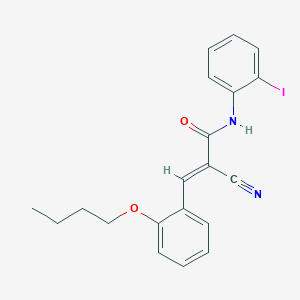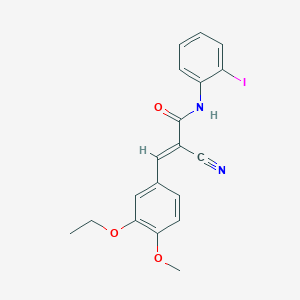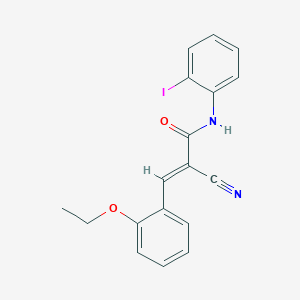
(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide is a chemical compound that has gained significant attention in scientific research. It is a member of the propenamide family and is commonly referred to as BEPPA. BEPPA is a potent inhibitor of the protein kinase B (PKB/Akt) signaling pathway, which is responsible for regulating cell growth, proliferation, and survival. In
作用機序
BEPPA inhibits the PKB/Akt signaling pathway by binding to the PH domain of PKB/Akt. This binding prevents the activation of PKB/Akt by phosphoinositide-dependent kinase 1 (PDK1), which is required for its activation. As a result, downstream signaling events that are regulated by PKB/Akt, such as cell survival, proliferation, and metabolism, are inhibited.
Biochemical and Physiological Effects:
BEPPA has been shown to have significant effects on various biochemical and physiological processes. It has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes that play a critical role in the initiation of programmed cell death. BEPPA has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest at the G1 phase. Additionally, BEPPA has been shown to protect neurons from oxidative stress and prevent neuroinflammation by inhibiting the activation of microglia and astrocytes.
実験室実験の利点と制限
One of the major advantages of using BEPPA in lab experiments is its potency and specificity. It is a highly potent inhibitor of the PKB/Akt signaling pathway and has been shown to have minimal off-target effects. Additionally, BEPPA is relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, one of the limitations of using BEPPA is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on BEPPA. One area of interest is the development of more potent and selective inhibitors of the PKB/Akt signaling pathway. Additionally, further research is needed to investigate the potential therapeutic applications of BEPPA in the treatment of various cancers and neurodegenerative diseases. Finally, the development of more efficient methods for the synthesis and purification of BEPPA could lead to its wider use in scientific research.
合成法
The synthesis of BEPPA involves the condensation reaction of 3-bromo-4-ethoxybenzaldehyde with 2-iodobenzonitrile in the presence of an appropriate base. This reaction results in the formation of the intermediate (E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide, which can be purified by column chromatography. The final product is obtained by recrystallization from an appropriate solvent.
科学的研究の応用
BEPPA has been extensively studied for its potential therapeutic applications. It has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the PKB/Akt signaling pathway. BEPPA has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, BEPPA has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. It has been found to protect neurons from oxidative stress and prevent neuroinflammation.
特性
IUPAC Name |
(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrIN2O2/c1-2-24-17-8-7-12(10-14(17)19)9-13(11-21)18(23)22-16-6-4-3-5-15(16)20/h3-10H,2H2,1H3,(H,22,23)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBPCGMVCRAJIH-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-bromo-4-ethoxyphenyl)-2-cyano-N-(2-iodophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-2-cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-(1,3-diphenylpyrazol-4-yl)prop-2-enamide](/img/structure/B7466780.png)


![[2-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]amino]-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7466805.png)

![(E)-3-[4-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466826.png)
![(2Z)-3-[4-(Benzyloxy)-3-ethoxy-5-iodophenyl]-2-cyanoprop-2-enamide](/img/structure/B7466828.png)
![(E)-2-cyano-N-(2-iodophenyl)-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B7466837.png)



![(E)-2-cyano-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-N-(2-iodophenyl)prop-2-enamide](/img/structure/B7466849.png)
![Phenyl[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B7466859.png)
